Bismuth Subcarbonate

Catalog No.
S650096
CAS No.
5892-10-4
M.F
CBi2O5
M. Wt
509.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth Subcarbonate

CAS Number

5892-10-4

Product Name

Bismuth Subcarbonate

IUPAC Name

dibismuth;bis(oxygen(2-));carbonate

Molecular Formula

CBi2O5

Molecular Weight

509.97 g/mol

InChI

InChI=1S/CH2O3.2Bi.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+3;2*-2/p-2

InChI Key

FWIZHMQARNODNX-UHFFFAOYSA-L

SMILES

Array

Synonyms

Bismuth Carbonate Oxide; (μ-Carbonato)dioxodibismuth; 1,3,5-Trioxo-2,4-Dioxa-1,5-dibismapentane; Bismuth Oxide Carbonate ((BiO)2CO3); Bismuth Oxycarbonate; Bismuth Oxycarbonate (Bi2O2CO3); Bismuth Subcarbonate; [Carbonylbis(oxy)]bis[oxobismuthine; Bi

Canonical SMILES

C(=O)([O-])[O-].[O].[Bi]

The exact mass of the compound Bismuth subcarbonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bismuth subcarbonate (CAS: 5892-10-4), also known as bismuth oxycarbonate ((BiO)2CO3), is a highly stable, water-insoluble inorganic compound widely procured as a premium radiopaque filler for medical polymers, a clean precursor for nanostructured bismuth oxides, and a high-efficiency visible-light photocatalyst[REFS-1, REFS-2, REFS-3]. Characterized by its Sillen-Aurivillius layered crystal structure, it offers a high specific gravity (~8.0) and decomposes cleanly at moderate temperatures (240–320 °C) without releasing corrosive byproducts [REFS-1, REFS-2]. These baseline properties make it a critical raw material for industries requiring precise phase control, high X-ray attenuation, and environmentally benign processing[REFS-2, REFS-3].

Substituting bismuth subcarbonate with generic alternatives routinely compromises downstream performance and manufacturability [1]. In polymer compounding, replacing it with barium sulfate requires nearly double the volumetric loading to achieve equivalent radiopacity, which severely embrittles the polymer matrix and reduces flexibility [1]. In chemical synthesis, utilizing bismuth subnitrate or bismuth chloride as precursors introduces corrosive NOx or HCl off-gassing during thermal decomposition, damaging furnace equipment and requiring extensive scrubbing [2]. Furthermore, substituting it with bismuth trioxide in medical resins introduces undesirable yellowing, whereas bismuth subcarbonate maintains a neutral white profile while delivering comparable X-ray contrast[3].

Radiopacity and Volumetric Polymer Loading Efficiency

Bismuth subcarbonate possesses a specific gravity of approximately 8.0, significantly higher than the 4.5 specific gravity of standard barium sulfate [1]. Because of this density difference, a 40 wt% loading of bismuth subcarbonate occupies roughly 50% less volume in a polymer melt compared to a 40 wt% loading of BaSO4 [REFS-1, REFS-2]. This allows for superior X-ray attenuation—particularly at higher energy levels (80–125 kVp)—without the severe mechanical embrittlement and surface roughness caused by high-volume barium sulfate loadings [1].

Evidence DimensionSpecific gravity and volumetric loading ratio
Target Compound DataSpecific gravity ~8.0 (40 wt% loading equals ~7.6% by volume)
Comparator Or BaselineBarium sulfate (Specific gravity ~4.5; 40 wt% loading occupies nearly double the volume)
Quantified DifferenceBismuth subcarbonate requires roughly 50% less volume fraction to achieve equivalent or superior radiopacity.
ConditionsMedical polymer compounding (e.g., Pebax, polyurethanes) under extrusion

Allows medical device manufacturers to achieve critical X-ray visibility without compromising the flexibility and mechanical integrity of catheter tubing.

Thermal Decomposition and Clean Precursor Suitability

As a precursor for bismuth oxides, bismuth subcarbonate undergoes clean thermal decomposition at low temperatures, converting to β-Bi2O3 at 240–260 °C and α-Bi2O3 at 300–320 °C with an activation energy of 160–170 kJ/mol [REFS-1, REFS-2]. Unlike bismuth subnitrate or bismuth chloride, which release corrosive NOx or HCl gases upon heating, bismuth subcarbonate releases only CO2 and H2O [1]. This clean decomposition pathway prevents equipment corrosion and eliminates the need for complex gas-scrubbing infrastructure.

Evidence DimensionDecomposition byproducts and phase transition temperature
Target Compound DataDecomposes at 240–320 °C releasing only CO2 (and H2O)
Comparator Or BaselineBismuth subnitrate / Bismuth chloride (Release toxic NOx / HCl gases)
Quantified DifferenceEliminates corrosive off-gassing while achieving phase-pure Bi2O3 at temperatures as low as 240 °C.
ConditionsThermal treatment in air for nanostructured oxide synthesis

Drastically reduces equipment maintenance and environmental compliance costs during the industrial scaling of bismuth oxide nanomaterials.

Color Stability and Aesthetic Compatibility in Acrylic Resins

In the formulation of poly(methyl methacrylate) (PMMA) resins, bismuth subcarbonate provides statistically equivalent radiopacity to bismuth trioxide (P > 0.05 at 15 wt% loading), yielding radiopacity values greater than that of human enamel [1]. However, while bismuth trioxide is a yellow powder that causes undesirable discoloration and browning in the cured resin, bismuth subcarbonate is a stable white powder that maintains the natural aesthetic profile of the acrylic matrix [1].

Evidence DimensionRadiopacity and color alteration
Target Compound DataEquivalent radiopacity (P > 0.05) with neutral white color preservation
Comparator Or BaselineBismuth trioxide (Equivalent radiopacity but causes yellowing/browning)
Quantified DifferenceMaintains identical X-ray contrast performance without the aesthetic degradation caused by Bi2O3.
Conditions15 wt% loading in PMMA resin cured at room/low temperatures

Ensures that high-contrast medical and dental resins meet both strict radiographic standards and patient-facing aesthetic requirements.

Visible-Light Photocatalytic Activity via Layered Structure

Bismuth subcarbonate features a unique Sillen-Aurivillius layered structure ([Bi2O2]2+ layers interleaved with CO3 2- clusters) that generates a strong internal electric field, significantly suppressing electron-hole recombination compared to simple oxides [1]. When utilized in heterojunctions, this intrinsic property allows the material to achieve up to 98.2% degradation of complex organics like tetracycline under visible light within 60 minutes, vastly outperforming the baseline efficiency (<50%) of conventional unmodified Bi2O3 or TiO2 [1].

Evidence DimensionVisible-light degradation efficiency of tetracycline (60 min)
Target Compound DataUp to 98.2% degradation (in optimized heterojunctions)
Comparator Or BaselineConventional Bi2O3 / TiO2 (Typically <50% under identical visible light conditions)
Quantified DifferenceDelivers a >48% absolute increase in visible-light photocatalytic degradation efficiency.
ConditionsVisible light irradiation, 60-minute assay, aqueous organic pollutant (tetracycline)

Provides a highly efficient, visible-light-responsive core material for wastewater treatment systems, eliminating the reliance on energy-intensive UV irradiation.

Radiopaque Medical Tubing and Catheters

Bismuth subcarbonate is the material of choice for compounding into Pebax, polyurethanes, and other elastomers where high X-ray attenuation is required but the mechanical flexibility of the tubing must be strictly preserved. Its high specific gravity allows for much lower volumetric loading compared to barium sulfate, preventing polymer embrittlement [1].

Dental Acrylics and Orthopedic Bone Cements

Utilized as a premium radiopaque filler in PMMA-based resins where both high visibility under fluoroscopy and a neutral, non-yellowing aesthetic are mandatory. It directly replaces bismuth trioxide to prevent resin discoloration while maintaining equivalent radiographic contrast[2].

Precursor for Advanced Bismuth Oxide Nanomaterials

Selected as a clean, low-temperature thermal precursor for synthesizing phase-pure α-Bi2O3 and β-Bi2O3 for electronics and ceramics. It avoids the corrosive NOx or HCl off-gassing associated with nitrate or chloride precursors, simplifying furnace exhaust management [3].

Visible-Light Environmental Photocatalysts

Formulated into advanced heterojunctions for wastewater remediation facilities, leveraging its unique Sillen-Aurivillius structure to degrade pharmaceutical pollutants (like tetracycline) under standard visible light, bypassing the need for UV-only systems [4].

Physical Description

White powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

5

Exact Mass

509.93537 Da

Monoisotopic Mass

509.93537 Da

Heavy Atom Count

8

UNII

M41L2IN55T

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 8 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 85 of 93 companies with hazard statement code(s):;
H413 (97.65%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

5892-10-4

Wikipedia

Bismuth oxycarbonate
Bismuth_subcarbonate
Bismutite

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
Plastics Product Manufacturing
Bismuth carbonate oxide (Bi2(CO3)O2): ACTIVE

Dates

Last modified: 08-15-2023

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